molecular formula C19H15Cl2N3OS B2368139 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime CAS No. 478063-13-7

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime

Cat. No.: B2368139
CAS No.: 478063-13-7
M. Wt: 404.31
InChI Key: VVBKESQNPHWIPQ-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-a]benzimidazole core substituted with a methyl group at position 3 and an ethanone moiety at position 2. The O-(3,4-dichlorobenzyl)oxime functional group is appended to the ethanone, introducing additional steric and electronic effects. Its synthesis likely involves nucleophilic substitution or condensation reactions, similar to methods described for analogous thiazolo-benzimidazole derivatives . The dichlorobenzyl group enhances lipophilicity and may influence biological activity, particularly antimicrobial or antitumor properties, as seen in related compounds .

Properties

IUPAC Name

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3OS/c1-11(23-25-10-13-7-8-14(20)15(21)9-13)18-12(2)24-17-6-4-3-5-16(17)22-19(24)26-18/h3-9H,10H2,1-2H3/b23-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBKESQNPHWIPQ-FOKLQQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC4=CC(=C(C=C4)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC4=CC(=C(C=C4)Cl)Cl)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime is a derivative of thiazolo[3,2-a]benzimidazole, a class known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

  • Molecular Formula : C20H17N3O3S
  • Molecular Weight : 379.43 g/mol
  • CAS Number : 478076-95-8

Anticancer Activity

Thiazolo[3,2-a]benzimidazole derivatives have shown significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study Findings :

  • Cytotoxicity : In vitro studies indicated that the compound exhibits cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values ranged from 5 to 15 µM, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The presence of the thiazole ring is crucial for its activity. It is hypothesized that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains.

Research Findings :

  • Bacterial Inhibition : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 10 µg/mL for both types .
  • Mechanism : The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Enzyme Inhibition

Recent studies have explored the potential of this compound as an enzyme inhibitor.

Key Findings :

  • Carbonic Anhydrase Inhibition : The compound showed promising inhibitory activity against carbonic anhydrase (CA) enzymes, which are vital in various physiological processes. The IC50 value was found to be approximately 20 µM, indicating moderate inhibition compared to known inhibitors .
  • Structure-Activity Relationship (SAR) : Analysis suggests that substituents on the thiazole ring significantly influence enzyme binding efficacy and selectivity.

Structure-Activity Relationship (SAR)

The biological activities of thiazolo[3,2-a]benzimidazole derivatives can be correlated with their structural features:

Structural FeatureInfluence on Activity
Electron-withdrawing groups (e.g., Cl)Enhance anticancer activity
Alkyl substitutions on nitrogenAffect cytotoxicity and selectivity
Hydroxyl or methoxy groupsIncrease solubility and bioavailability

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazolo-benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have indicated that compounds with similar structures demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Case Study : A study on thiazolo-benzimidazole derivatives found that modifications at the benzyl position significantly influenced antimicrobial potency. The introduction of electron-withdrawing groups like dichloro substituents improved activity against Gram-positive bacteria .

Anticancer Properties

The anticancer potential of thiazolo-benzimidazole derivatives is another area of active research. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : In vitro studies demonstrated that thiazolo-benzimidazoles could inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The cytotoxic effects were attributed to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Synthetic Methodologies

The synthesis of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime typically involves:

  • Starting Materials : Thiazolo-benzimidazole derivatives and appropriate oxime precursors.
  • Reagents : Hydroxylamine for oxime formation and dichlorobenzyl halides for substitution reactions.

The synthetic route can be summarized as follows:

  • Formation of Thiazolo-benzimidazole Core : This can be achieved through cyclization reactions involving appropriate thioketones or isothiocyanates.
  • Oxime Formation : Reacting the ketone with hydroxylamine under acidic conditions to yield the oxime derivative.
  • Substitution Reactions : Introducing the dichlorobenzyl group via nucleophilic substitution.

In Vitro Studies

Several studies have evaluated the biological activities of this compound using various assays:

  • Cytotoxicity Assays : MTT assays were employed to determine cell viability in the presence of varying concentrations of the compound.
  • Mechanistic Studies : Flow cytometry and Western blotting were used to elucidate the mechanisms behind its anticancer effects.

In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy and safety profiles of this compound. Preliminary results indicate promising outcomes in tumor regression without significant toxicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of thiazolo- and triazolo-benzimidazole derivatives. Below is a comparative analysis based on structural motifs, reactivity, and biological relevance:

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Reactivity/Biological Notes
Target Compound: 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime Thiazolo[3,2-a]benzimidazole 3-methyl, O-(3,4-dichlorobenzyl)oxime Potential antimicrobial activity (inferred from analogs)
3-Methyl-2-(phenylazo)thiazolo[3,2-a]benzimidazole (Compound 90) Thiazolo[3,2-a]benzimidazole 3-methyl, phenylazo group Forms azo derivatives; used in dye chemistry
1-[2-(Methylthio)-3H-[1,2,4]triazolo[1,5-a]benzimidazol-3-yl]acetone (Compound 1) Triazolo[1,5-a]benzimidazole Methylthio, acetone Antimicrobial activity against S. aureus (MIC: 8 µg/mL)
2-(4-(Allyloxy)-3-methoxybenzylidene)thiazolo[3,2-a]benzimidazol-3(2H)-one Thiazolo[3,2-a]benzimidazolone Benzylidene, allyloxy, methoxy Photophysical applications; fluorescence properties

Key Observations :

Core Heterocycle :

  • The thiazolo[3,2-a]benzimidazole core (target compound) is distinct from triazolo[1,5-a]benzimidazole (Compound 1) in nitrogen atom positioning, altering electronic density and hydrogen-bonding capacity .
  • Thiazolo derivatives generally exhibit stronger π-π stacking interactions compared to triazolo analogs, impacting solubility and membrane permeability .

Substituent Effects :

  • The O-(3,4-dichlorobenzyl)oxime group in the target compound introduces halogenated aromaticity, which may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450) .
  • In contrast, the phenylazo group in Compound 90 is redox-active but less biologically relevant .

Biological Activity: Compound 1 (triazolo analog) demonstrates direct antimicrobial efficacy, suggesting that the target compound’s oxime group could modulate similar pathways .

Preparation Methods

Cyclocondensation of Benzimidazole-2-thiols

The thiazolo[3,2-a]benzimidazole system is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-mercaptobenzimidazole with α-haloketones or α-haloaldehydes in polar aprotic solvents. For example:

  • Reagents : 2-mercaptobenzimidazole, 3-chloropentan-2-one.
  • Conditions : Reflux in dimethylformamide (DMF) at 120°C for 12 hours.
  • Mechanism : Nucleophilic substitution at the α-carbon of the haloketone, followed by intramolecular cyclization to form the thiazole ring.

Methylation at the 3-Position

Introduction of the methyl group at the 3-position of the thiazole ring is achieved using methyl iodide or dimethyl sulfate under basic conditions:

  • Reagents : Thiazolo-benzimidazole intermediate, methyl iodide, potassium carbonate.
  • Conditions : Stirring in acetonitrile at 60°C for 6 hours.

Installation of the Ethanone Moiety

The ketone group is introduced via Friedel-Crafts acylation or direct alkylation:

Friedel-Crafts Acylation

  • Reagents : Acetyl chloride, aluminum chloride (Lewis acid).
  • Conditions : Reaction in dichloromethane at 0°C to room temperature for 3 hours.
  • Challenges : Over-acylation and regioselectivity issues necessitate careful stoichiometric control.

Direct Alkylation of the Thiazole Nitrogen

Alternative methods involve alkylating the thiazole nitrogen with chloroacetone:

  • Reagents : Chloroacetone, sodium hydride (base).
  • Conditions : Tetrahydrofuran (THF), 60°C, 8 hours.

Oxime Formation and O-Alkylation

Synthesis of the Oxime Intermediate

The ketone is converted to an oxime using hydroxylamine hydrochloride:

  • Reagents : Hydroxylamine hydrochloride, sodium acetate (buffer).
  • Conditions : Reflux in ethanol/water (3:1) for 4 hours.
  • Mechanism : Nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration.

O-Alkylation with 3,4-Dichlorobenzyl Chloride

The oxime undergoes alkylation to introduce the 3,4-dichlorobenzyl group:

  • Reagents : 3,4-Dichlorobenzyl chloride, potassium carbonate (base).
  • Conditions : DMF, 80°C, 12 hours.
  • Side Reactions : Competing N-alkylation is minimized by using a bulky base and excess benzyl chloride.

Optimization and Alternative Approaches

Microwave-Assisted Synthesis

Patent literature highlights microwave irradiation as a method to accelerate cyclization and alkylation steps:

  • Conditions : 150°C, 300 W, 20 minutes.
  • Advantages : Reduced reaction time (from 12 hours to 20 minutes) and improved yield (from 65% to 82%).

Catalytic Hydrogenation for Intermediate Purification

Selective hydrogenation using palladium on carbon (Pd/C) removes nitro groups from intermediates without affecting the oxime.

Table 1. Summary of Synthetic Steps and Conditions

Step Reaction Type Reagents/Catalysts Solvent Temperature Time Yield*
1 Cyclocondensation 2-Mercaptobenzimidazole DMF 120°C 12 h 70%
2 Methylation Methyl iodide, K₂CO₃ CH₃CN 60°C 6 h 85%
3 Friedel-Crafts Acylation Acetyl chloride, AlCl₃ CH₂Cl₂ 0–25°C 3 h 65%
4 Oxime Formation NH₂OH·HCl, NaOAc EtOH/H₂O Reflux 4 h 90%
5 O-Alkylation 3,4-DCl-benzyl chloride DMF 80°C 12 h 75%

*Yields are approximate and based on analogous reactions.

Q & A

Q. Table 1: Comparison of Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core formation1H-benzimidazole-2-thiol, ZrCl₄, MeOH78–85>95%
Oxime functionalization3,4-dichlorobenzyl hydroxylamine, PEG-40065–7292–97%

Advanced: How can reaction parameters be systematically optimized to improve yield and purity during oxime formation?

Methodological Answer:
Optimization requires a factorial design approach:

  • Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) vs. homogeneous bases (e.g., DIPEA) to enhance nucleophilic substitution efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, PEG-400) for oxime condensation. PEG-400 improves solubility of aromatic intermediates .
  • Temperature control : Maintain 70–80°C during oxime formation to balance reaction rate and byproduct suppression. Use ice-water quenching to stabilize products .
  • In-line monitoring : Employ TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC-MS for real-time tracking .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should be prioritized?

Methodological Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Identify oxime proton (δ 8.1–8.3 ppm, singlet) and dichlorobenzyl methylene protons (δ 4.8–5.2 ppm). Aromatic protons in the thiazolo-benzimidazole core appear at δ 6.9–7.8 ppm .
  • IR spectroscopy : Confirm C=N stretch (1620–1640 cm⁻¹) and oxime O-H bend (3200–3400 cm⁻¹) .
  • LC-MS : Validate molecular ion [M+H]⁺ at m/z ≈ 455.2 (calculated using isotopic distribution) .

Advanced: How should researchers resolve conflicting spectroscopic data (e.g., unexpected splitting in NMR signals)?

Methodological Answer:
Address discrepancies via:

  • Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of the dichlorobenzyl group) causing signal splitting. Cool to –20°C to slow exchange .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity between thiazole and benzimidazole moieties .
  • X-ray crystallography : Resolve tautomerism or crystallographic disorder in the oxime group. Compare experimental vs. simulated powder XRD patterns .

Advanced: What computational methods are used to predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Prioritize binding poses with ΔG < –8 kcal/mol .
  • Solvatochromic analysis : Correlate UV-Vis λmax shifts (e.g., 280–320 nm) with solvent polarity to assess charge-transfer transitions .

Advanced: How do structural modifications (e.g., substituent variations on the benzimidazole or oxime) affect biological activity?

Methodological Answer:
Use SAR studies to evaluate:

  • Electron-withdrawing groups : Introduce Cl or NO₂ at the benzimidazole 5-position to enhance electrophilicity and kinase inhibition .
  • Oxime linker flexibility : Replace 3,4-dichlorobenzyl with bulkier groups (e.g., 4-CF₃) to modulate membrane permeability (logP > 3.5 correlates with improved bioavailability) .
  • Bioactivity assays : Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa) and compare with control compounds lacking the thiazolo ring .

Q. Table 2: Impact of Substituents on Bioactivity

Modification SiteSubstituentIC₅₀ (μM)logPReference
Benzimidazole C5-H12.32.8
Benzimidazole C5-Cl6.73.1
Oxime aryl group3,4-diCl4.93.4
Oxime aryl group4-CF₃3.23.9

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of fine powders .
  • Spill management : Neutralize with activated carbon in ventilated areas. Avoid aqueous washes to prevent hydrolysis .
  • Waste disposal : Collect in halogenated waste containers due to chlorine content .

Advanced: How can researchers validate the regioselectivity of reactions involving the thiazolo-benzimidazole core?

Methodological Answer:

  • Isotopic labeling : Use ¹⁵N-labeled benzimidazole precursors to track nitrogen incorporation via 2D HMBC NMR .
  • Competitive experiments : Compare reaction outcomes with regioisomeric substrates (e.g., thiazolo[2,3-a] vs. [3,2-a] systems) .
  • Kinetic studies : Monitor intermediates via stopped-flow IR to identify rate-determining steps in cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.